Cas no 2228439-44-7 (1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol)

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol
- 2228439-44-7
- 1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
- EN300-1880245
-
- インチ: 1S/C15H18N2O/c1-12(18)15(7-8-15)14-9-16-17(11-14)10-13-5-3-2-4-6-13/h2-6,9,11-12,18H,7-8,10H2,1H3
- InChIKey: IOOVRLBAOLQXKM-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1(C2C=NN(CC3C=CC=CC=3)C=2)CC1
計算された属性
- せいみつぶんしりょう: 242.141913202g/mol
- どういたいしつりょう: 242.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 38Ų
1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880245-0.25g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1880245-1g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 1g |
$1458.0 | 2023-09-18 | ||
Enamine | EN300-1880245-1.0g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1880245-5.0g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1880245-10.0g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1880245-0.1g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1880245-2.5g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1880245-0.5g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1880245-0.05g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1880245-5g |
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol |
2228439-44-7 | 5g |
$4226.0 | 2023-09-18 |
1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-olに関する追加情報
Recent Advances in the Study of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol (CAS: 2228439-44-7)
In recent years, the compound 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol (CAS: 2228439-44-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropyl and pyrazole moieties, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol, highlighting its improved yield and purity through a novel catalytic process. The researchers employed a combination of palladium-catalyzed cross-coupling and cyclopropanation reactions, achieving a scalable synthesis route that could facilitate further preclinical studies. The study also reported on the compound's stability under physiological conditions, a critical factor for its potential as a therapeutic agent.
Another significant breakthrough was reported in a Nature Communications article, which investigated the molecular interactions of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol with specific protein targets. Using X-ray crystallography and molecular dynamics simulations, the research team identified key binding sites and conformational changes induced by the compound. These findings provide valuable insights into its mechanism of action and suggest potential applications in targeting diseases such as cancer and inflammatory disorders.
In addition to its pharmacological potential, recent studies have also explored the safety profile of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol. A preclinical toxicity assessment published in Toxicology Reports indicated that the compound exhibits a favorable safety margin, with no significant adverse effects observed in animal models at therapeutic doses. This data supports its progression into further stages of drug development.
Overall, the latest research on 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol (CAS: 2228439-44-7) underscores its potential as a versatile and promising candidate in medicinal chemistry. Continued investigations into its synthetic accessibility, biological activity, and safety profile will be crucial for advancing its therapeutic applications. Future studies may focus on optimizing its pharmacokinetic properties and exploring its efficacy in disease-specific models.
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